molecular formula C11H11N3 B8460150 4-o-Tolyl-pyrimidin-5-ylamine

4-o-Tolyl-pyrimidin-5-ylamine

Cat. No. B8460150
M. Wt: 185.22 g/mol
InChI Key: PNDGBHXTMHJLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08748434B2

Procedure details

4-Chloro-5-nitro-6-o-tolyl-pyrimidine (580 mg, 0.23 mmol) and 10% palladium on carbon (125 mg, 0.116 mmol) in ethanol were stirred under 1 atmosphere of hydrogen pressure for 16 hours. Filtration followed by removal of volatiles gave the desired compound as a yellow solid (335 mg, 78%) which was used in the next step without further purification.
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH3:17])[N:5]=[CH:4][N:3]=1.[H][H]>[Pd].C(O)C>[C:12]1([CH3:17])[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:6]1[C:7]([NH2:8])=[CH:2][N:3]=[CH:4][N:5]=1

Inputs

Step One
Name
Quantity
580 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1[N+](=O)[O-])C1=C(C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
125 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed by removal of volatiles

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)C1=NC=NC=C1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 335 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 786.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.